molecular formula C22H19N7O B610106 PIK-293 CAS No. 900185-01-5

PIK-293

Cat. No.: B610106
CAS No.: 900185-01-5
M. Wt: 397.4 g/mol
InChI Key: KQDBVHKNIYROHU-UHFFFAOYSA-N
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Description

PIK-293 is a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) catalytic subunit p110δ. It is a pyrazolopyrimidine analog of IC87114, designed to inhibit PI3Kδ with high specificity. The compound has shown significant potential in research due to its ability to selectively target PI3Kδ, making it a valuable tool in studying PI3K-related pathways and diseases .

Scientific Research Applications

PIK-293 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool to study PI3K-related pathways and to develop new inhibitors with improved selectivity and potency.

    Biology: Employed in cellular and molecular biology research to investigate the role of PI3Kδ in various cellular processes, including cell growth, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated PI3K signaling, such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting PI3K-related pathways

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in preliminary studies, it could be further developed and studied as a potential therapeutic agent .

Biochemical Analysis

Biochemical Properties

PIK-293 interacts with different isoforms of PI3Ks, including p110δ, p110β, p110γ, and p110α . The compound has been found to be most potent against the p110δ isoform, with an IC50 value of 0.24 μM . The interactions between this compound and these enzymes play a crucial role in its biochemical properties .

Cellular Effects

In cellular processes, this compound has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with PI3Ks can lead to changes in the activation of downstream signaling pathways, which can subsequently influence various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PI3Ks . This binding can lead to the inhibition or activation of these enzymes, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Specific details on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .

Metabolic Pathways

This compound is involved in the PI3K signaling pathway . It interacts with various enzymes and cofactors within this pathway . Specific details on the effects of this compound on metabolic flux or metabolite levels are not currently available .

Preparation Methods

Synthetic Routes and Reaction Conditions

PIK-293 is synthesized by replacing the adenine of IC87114 with the isosteric pyrazolopyrimidine. The synthesis involves several steps, including the formation of the pyrazolopyrimidine core and subsequent functionalization to achieve the desired selectivity for PI3Kδ .

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques and stringent quality control measures to maintain the compound’s efficacy and stability .

Chemical Reactions Analysis

Types of Reactions

PIK-293 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of specific atoms within the molecule .

Comparison with Similar Compounds

Similar Compounds

    IC87114: A precursor to PIK-293, also a selective inhibitor of PI3Kδ.

    PIK-23: Another selective inhibitor of PI3Kδ with a different chemical structure.

    PIK-39: A selective inhibitor of PI3Kδ with similar potency to this compound.

    PIK-75: An inhibitor targeting both PI3Kα and PI3Kγ.

Uniqueness of this compound

This compound stands out due to its high selectivity for PI3Kδ, making it a valuable tool for studying PI3Kδ-specific pathways and diseases. Its unique pyrazolopyrimidine structure provides distinct advantages in terms of potency and selectivity compared to other PI3K inhibitors .

Properties

IUPAC Name

2-[(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O/c1-13-6-3-4-9-17(13)29-18(27-16-8-5-7-14(2)19(16)22(29)30)11-28-21-15(10-26-28)20(23)24-12-25-21/h3-10,12H,11H2,1-2H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDBVHKNIYROHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692887
Record name 2-[(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900185-01-5
Record name 2-[(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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